

Application Notes and Protocols: AZD8848 In Vitro Assay for PBMC Stimulation

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Compound of Interest

Compound Name: AZD8848

Cat. No.: B8105907

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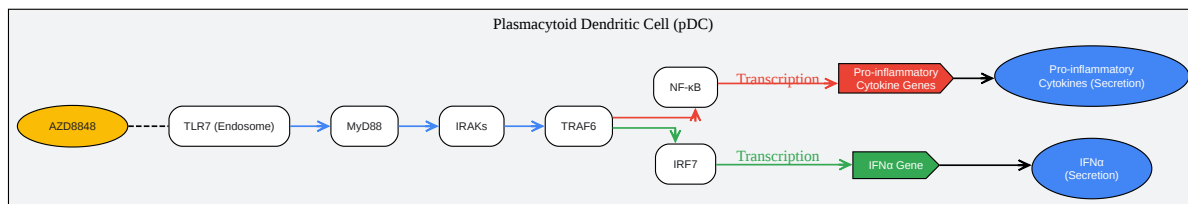
For Researchers, Scientists, and Drug Development Professionals

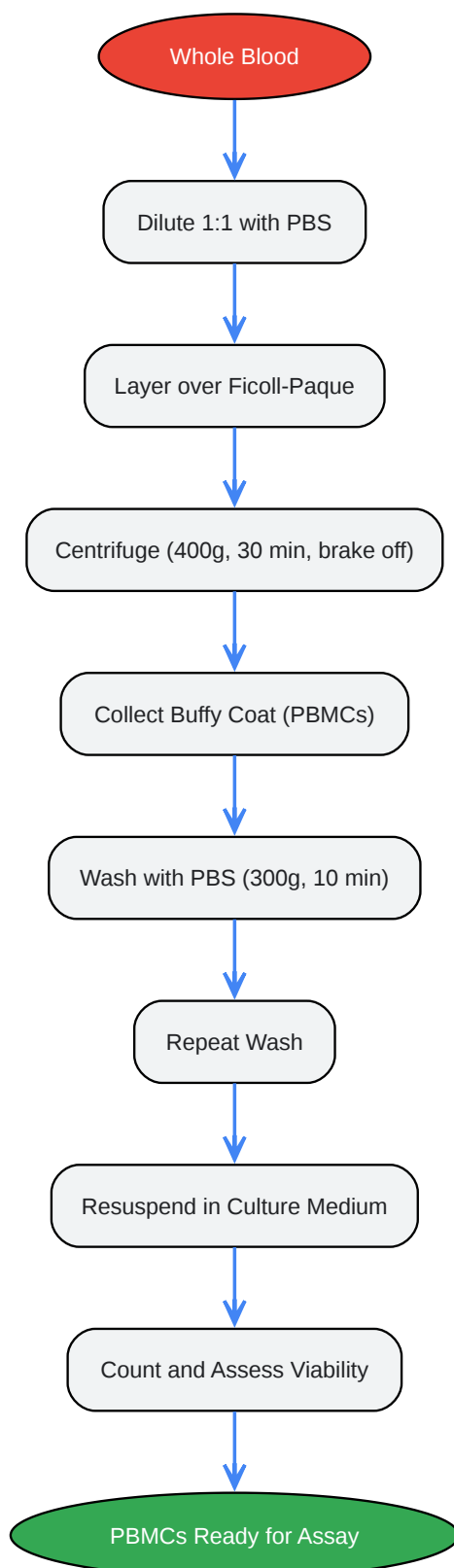
Introduction

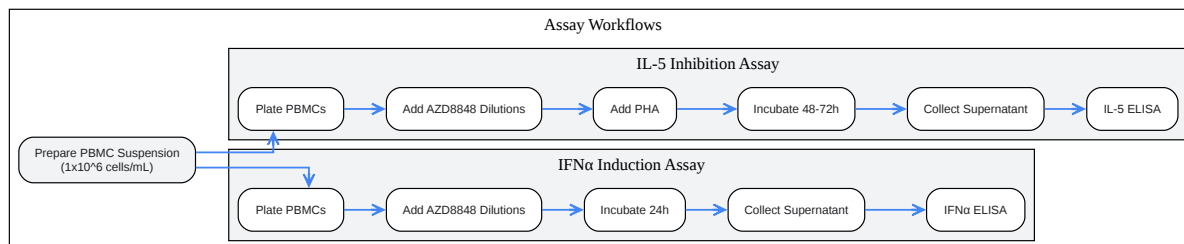
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells within the Peripheral Blood Mononuclear Cell (PBMC) population, triggers a signaling cascade that leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[1][2][3] This activity makes **AZD8848** a compound of interest for modulating immune responses, particularly in the context of allergic diseases and asthma, by shifting the immune balance from a Th2 to a Th1 phenotype. These application notes provide detailed protocols for in vitro assays to characterize the activity of **AZD8848** on human PBMCs, focusing on the induction of Interferon-alpha (IFN α) and the inhibition of Interleukin-5 (IL-5).

Mechanism of Action and Signaling Pathway

AZD8848 acts as an agonist for TLR7, which is primarily expressed in the endosomes of pDCs and B lymphocytes. Upon binding of **AZD8848**, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF- κ B). Activation of IRF7 is crucial for the production of type I interferons, such as IFN α , while NF- κ B activation leads to the expression of various pro-inflammatory cytokines.







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